(2-Chloropyridin-3-yl)(thiomorpholino)methanone
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Overview
Description
(2-Chloropyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H11ClN2OS It is characterized by the presence of a chloropyridine ring and a thiomorpholine moiety connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(thiomorpholino)methanone typically involves the reaction of 2-chloropyridine with thiomorpholine in the presence of a suitable catalyst. One common method involves the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction is carried out under reflux conditions, and the product is purified by chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiomorpholine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can produce sulfoxides and sulfones .
Scientific Research Applications
(2-Chloropyridin-3-yl)(thiomorpholino)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-3-yl)(morpholino)methanone: This compound is similar in structure but contains a morpholine ring instead of a thiomorpholine ring.
(5-Chloropyridin-2-yl)(thiomorpholino)methanone: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
(5-Bromo-2-chloropyridin-3-yl)(thiomorpholino)methanone: This compound contains a bromine atom in addition to the chlorine atom.
Uniqueness
(2-Chloropyridin-3-yl)(thiomorpholino)methanone is unique due to the presence of both a chloropyridine ring and a thiomorpholine moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C10H11ClN2OS |
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Molecular Weight |
242.73 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C10H11ClN2OS/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2 |
InChI Key |
BRTFCNQMVCXEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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